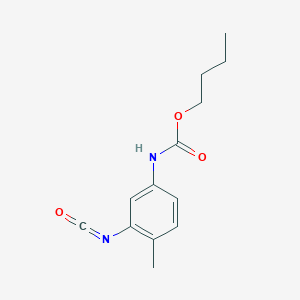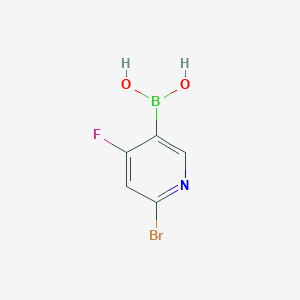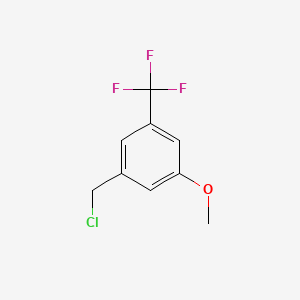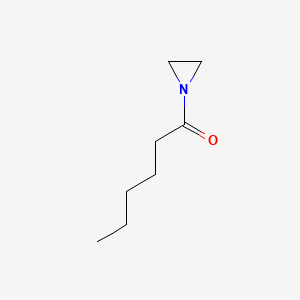
Butyl (3-isocyanato-4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (3-isocyanato-4-methylphenyl)carbamate is an organic compound with the molecular formula C₁₃H₁₆N₂O₃. It is a derivative of carbamic acid and contains an isocyanate functional group. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl (3-isocyanato-4-methylphenyl)carbamate can be synthesized through the reaction of toluene-2,4-diisocyanate with butanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows: [ \text{Toluene-2,4-diisocyanate} + \text{Butanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (3-isocyanato-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing hydroxyl groups, leading to the formation of carbamate linkages.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Reacts with the isocyanate group to produce carbon dioxide and amines.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbon Dioxide and Amines: Formed from the reaction with water.
Applications De Recherche Scientifique
Butyl (3-isocyanato-4-methylphenyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of butyl (3-isocyanato-4-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols and amines. This reactivity is exploited in various applications, including the formation of urethane and urea linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isocyanate: Contains a phenyl group instead of a butyl group.
Toluene-2,4-diisocyanate: Contains two isocyanate groups and is used as a precursor in the synthesis of butyl (3-isocyanato-4-methylphenyl)carbamate.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the butyl and methylphenyl groups. This combination makes it particularly useful in the synthesis of specialized polymers and bioactive compounds .
Propriétés
Numéro CAS |
100616-00-0 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
butyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-7-18-13(17)15-11-6-5-10(2)12(8-11)14-9-16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
Clé InChI |
HHTHPNHCJOJTRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)


